Ethyl 3-chloro-2-hydroxypropanoate molecular weight
Ethyl 3-chloro-2-hydroxypropanoate molecular weight
An In-Depth Technical Guide to Ethyl 3-chloro-2-hydroxypropanoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern pharmaceutical development, the demand for structurally precise and functionally versatile chiral building blocks is insatiable. Ethyl 3-chloro-2-hydroxypropanoate is one such molecule, a compact yet highly functionalized intermediate poised for significant applications in medicinal chemistry. Possessing three distinct reactive centers—an ester, a secondary alcohol, and an alkyl chloride—all organized around a chiral carbon, this compound serves as a valuable scaffold for constructing complex molecular architectures. The strategic inclusion of a chlorine atom is particularly noteworthy; chlorine chemistry is integral to a vast array of pharmaceuticals, with over a quarter of all FDA-approved drugs containing at least one chlorine atom, highlighting its role in modulating pharmacokinetic and pharmacodynamic properties.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of Ethyl 3-chloro-2-hydroxypropanoate. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic strategies, the rationale for its application as a synthetic intermediate, and the practical considerations for its handling and use. Our focus is on delivering field-proven insights grounded in established chemical principles to empower researchers in leveraging this potent building block for next-generation drug discovery.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Ethyl 3-chloro-2-hydroxypropanoate is a chiral molecule whose utility is defined by the interplay of its functional groups.
Key Physicochemical Data
The essential properties of Ethyl 3-chloro-2-hydroxypropanoate are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₃ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| CAS Number | 40149-32-4 | [2] |
| Appearance | Colorless Liquid (presumed) | Inferred from similar small esters |
| Purity | ≥98% (Typical Commercial Grade) | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Structural Rationale for Storage: The specified storage conditions—refrigeration under an inert atmosphere—are critical for maintaining the compound's integrity.[2] The hydroxyl group can be susceptible to oxidation, and the molecule could potentially undergo self-condensation or elimination reactions over time at elevated temperatures. The presence of trace acid or base could catalyze the hydrolysis of the ester. An inert atmosphere (e.g., nitrogen or argon) prevents oxidative degradation.
Structural and Spectroscopic Analysis
The functionality of Ethyl 3-chloro-2-hydroxypropanoate is derived from its structure: a propanoate backbone substituted with a hydroxyl group at the α-position (C2) and a chlorine atom at the β-position (C3). The C2 carbon is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers.
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¹H NMR Spectroscopy: The expected proton NMR spectrum would be highly informative. One would anticipate signals corresponding to the ethyl ester group (a triplet and a quartet), a doublet for the C3 chloromethyl protons (CH₂Cl), a triplet or doublet of doublets for the C2 methine proton (CHOH), and a distinct signal for the hydroxyl proton. The coupling patterns between the C2 and C3 protons would confirm the connectivity.
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¹³C NMR Spectroscopy: The carbon spectrum would show five distinct signals, including a carbonyl carbon (~170 ppm), a carbon bearing the hydroxyl group (~70 ppm), a carbon bearing the chlorine atom (~45 ppm), and the two carbons of the ethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretch for the ester (around 1740 cm⁻¹), a broad O-H stretch for the alcohol (around 3400 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹).
Part 2: Synthesis and Purification
The synthesis of enantiomerically pure α-hydroxy esters is a pivotal challenge in organic chemistry. The most direct and powerful method for preparing Ethyl 3-chloro-2-hydroxypropanoate is through the asymmetric reduction of its corresponding ketoester, Ethyl 3-chloro-2-oxopropanoate.
Core Directive: The Superiority of Asymmetric Biocatalysis
While traditional chemical reductants like sodium borohydride (NaBH₄) can reduce the ketone, they typically yield a racemic mixture of (R)- and (S)-enantiomers. Separating these enantiomers is often an inefficient and costly process. For pharmaceutical applications where single-enantiomer products are almost always required, biocatalytic asymmetric reduction is the superior strategy. It offers high enantioselectivity, mild reaction conditions, and a more environmentally friendly process.
A highly effective approach is modeled on the well-documented synthesis of the related chiral intermediate, Ethyl (R)-4-chloro-3-hydroxybutanoate, which utilizes a reductase enzyme.[3]
Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol describes a representative procedure for synthesizing enantiomerically enriched Ethyl (R)- or (S)-3-chloro-2-hydroxypropanoate using a recombinant whole-cell biocatalyst expressing a specific ketoreductase.
Principle: Whole cells of a non-pathogenic host like E. coli are engineered to overexpress a ketoreductase enzyme that selectively reduces the ketone to one of the two possible enantiomers. A co-substrate, such as 2-propanol or glucose, is added to the reaction to regenerate the necessary nicotinamide cofactor (NADH or NADPH) in situ, making the process efficient and economical.[3]
Step-by-Step Methodology:
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Biocatalyst Preparation:
-
Cultivate a recombinant E. coli strain expressing the desired (R)- or (S)-selective ketoreductase in a suitable growth medium (e.g., Terrific Broth) containing an appropriate antibiotic for plasmid maintenance.
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Induce protein expression at mid-log phase by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue incubation for several hours to allow for enzyme accumulation. Harvest the cells via centrifugation and wash with a buffer (e.g., potassium phosphate buffer, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.
-
-
Asymmetric Reduction Reaction:
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In a reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
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Add the substrate, Ethyl 3-chloro-2-oxopropanoate, to a final concentration of 10-20 g/L.
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Add the cofactor regeneration system. A common and effective choice is 2-propanol, typically added in a 2 to 5-fold molar excess relative to the substrate.[3] The byproduct of this system is acetone.
-
Initiate the reaction by suspending the prepared whole-cell biocatalyst in the reaction mixture.
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Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking periodic samples and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction has reached completion (typically >95% conversion), remove the cells by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the highly pure Ethyl 3-chloro-2-hydroxypropanoate.
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Workflow Visualization
Caption: Workflow for biocatalytic synthesis of Ethyl 3-chloro-2-hydroxypropanoate.
Part 3: Applications in Drug Development
The true value of Ethyl 3-chloro-2-hydroxypropanoate lies in its capacity as a versatile synthetic intermediate. The orthogonal reactivity of its three functional groups allows for a stepwise and controlled elaboration into more complex target molecules.
The Trifunctional Synthetic Hub
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Hydroxyl Group: This secondary alcohol can be acylated, alkylated, or oxidized. It can also serve as a directing group or be used to form cyclic structures like ethers or lactones.
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Chloro Group: As a primary alkyl chloride, it is an excellent electrophile for substitution reactions (Sₙ2). It can be readily displaced by a wide range of nucleophiles, including amines, azides, thiols, and cyanides, providing a direct route to introduce nitrogen, sulfur, and additional carbon atoms.
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Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. It can also be reduced to a primary alcohol.
This combination of functionalities makes it an ideal starting material for the synthesis of substituted amino alcohols, heterocyclic systems, and other motifs frequently found in biologically active compounds.
Illustrative Synthetic Pathway Diagram
The diagram below illustrates how Ethyl 3-chloro-2-hydroxypropanoate can serve as a central hub for accessing diverse chemical scaffolds relevant to drug discovery.
Caption: Synthetic utility of Ethyl 3-chloro-2-hydroxypropanoate as a chemical hub.
Part 4: Safety, Handling, and Storage
While a specific safety data sheet for Ethyl 3-chloro-2-hydroxypropanoate is not widely available, its hazards can be inferred from structurally related compounds like ethyl 3-chloropropionate and ethyl 2-chloro-3-oxopropanoate.[4][5] Prudent laboratory practice dictates treating it as a hazardous chemical.
Prudent Safety and Handling Practices
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact. The compound is expected to be an irritant.[4][5] |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of potentially harmful vapors.[4][5] Keep away from heat, sparks, and open flames. |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | To mitigate serious eye irritation or damage.[4][6] |
| First Aid (Skin) | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. | To remove the chemical and prevent skin irritation.[4][5] |
| First Aid (Ingestion/Inhalation) | Do NOT induce vomiting. If inhaled, move the person to fresh air. Seek immediate medical attention in both cases. | Ingestion and inhalation may be harmful.[4] |
| Storage | Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[2] | To ensure chemical stability, prevent degradation, and avoid reaction with moisture or air. |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system. | To prevent environmental contamination. |
Conclusion
Ethyl 3-chloro-2-hydroxypropanoate represents more than just a chemical formula; it is a carefully designed tool for molecular construction. Its trifunctional nature, combined with the chirality at its core, makes it a high-value intermediate for the synthesis of complex pharmaceutical agents. By leveraging modern synthetic methods, particularly asymmetric biocatalysis, researchers can access this building block in an enantiomerically pure form, paving the way for more efficient and innovative drug discovery campaigns. A comprehensive understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory and beyond.
References
- Ethyl 3-chloro-2-hydroxypropano
- Ethyl 3-chloro-2-hydroxyprop-2-eno
- Safety Data Sheet - Ethyl 3-chloropropion
- Safety Data Sheet - Ethyl 3-chloropropion
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- 3-chloro-2-oxoPropanoic acid Ethyl ester | C5H7ClO3. PubChem.
- Ethyl 3-chloropropion
- Safety Data Sheet - Ethyl 2-chloro-3-oxopropano
- Safety Data Sheet - Ethyl (S)-(-)
- Ethyl 3-chloropropion
- Ethyl 3-chloro-2-methylpropano
- Chemical Properties of Propanoic acid, 3-chloro-, ethyl ester (CAS 623-71-2). Cheméo.
- Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483.
- ETHYL 2-HYDROXYPROPANOATE.
- ethyl 3,3-diethoxypropano
- Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
- Ethyl 3-chloro-2,2-dimethylpropano
- Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- ethyl (2R)
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